2-Ethoxy-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-Ethoxy-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids, esters, or their derivatives. One common method is the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cleavage of C-H bonds using potassium carbonate as a base, leading to cyclization and deacylation .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. For example, the use of copper (II) oxide nanoparticles as a reusable catalyst has been reported to achieve high yields in the synthesis of 1,3,4-oxadiazoles .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Ethoxy-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its applications in materials science and medicinal chemistry.
1,3,4-Thiadiazole: A sulfur-containing analog with diverse biological activities.
Uniqueness
2-Ethoxy-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1122-78-7 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H8N2O2/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
InChI Key |
BNKYAYHQGDYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(O1)C |
Origin of Product |
United States |
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